2-(3-Methylbenzoyl)-5-methylpyridine
Overview
Description
2-(3-Methylbenzoyl)-5-methylpyridine is an organic compound that belongs to the class of aromatic ketones It features a pyridine ring substituted with a 3-methylbenzoyl group and a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, 4-({[4-(3-methylbenzoyl)pyridin-2-yl]amino}methyl)benzenecarboximidamide, is known to target prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Methylbenzoyl)-5-methylpyridine might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been shown to influence the methylerythritol 4-phosphate (mep) pathway , which is involved in the synthesis of terpenoids, a class of organic compounds with diverse functions in living organisms .
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the acyl group is introduced to the aromatic ring of the pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzoyl)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3-Methylbenzoyl)-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbenzoyl)pyridine: Lacks the additional methyl group on the pyridine ring.
2-Benzoyl-5-methylpyridine: Lacks the methyl group on the benzoyl ring.
3-Methylbenzoyl derivatives: Compounds with different substituents on the pyridine ring.
Uniqueness
2-(3-Methylbenzoyl)-5-methylpyridine is unique due to the specific positioning of the methyl groups on both the benzoyl and pyridine rings. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3-methylphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMHJWSILIBAPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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